(R)-3-Cyclobutyl-2-hydroxypropanoic acid (R)-3-Cyclobutyl-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 300854-01-7
VCID: VC13540627
InChI: InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
SMILES: C1CC(C1)CC(C(=O)O)O
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

(R)-3-Cyclobutyl-2-hydroxypropanoic acid

CAS No.: 300854-01-7

Cat. No.: VC13540627

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Cyclobutyl-2-hydroxypropanoic acid - 300854-01-7

Specification

CAS No. 300854-01-7
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name (2R)-3-cyclobutyl-2-hydroxypropanoic acid
Standard InChI InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
Standard InChI Key MBTPZRPSKKTNQC-ZCFIWIBFSA-N
Isomeric SMILES C1CC(C1)C[C@H](C(=O)O)O
SMILES C1CC(C1)CC(C(=O)O)O
Canonical SMILES C1CC(C1)CC(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
CAS Registry300854-01-7
PubChem CID57084780
Optical RotationNot reported
Melting PointUndisclosed

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-3-cyclobutyl-2-hydroxypropanoic acid typically involves multi-step enantioselective processes:

Route 1: Cyclobutane Derivative Alkylation

  • Cyclobutane Precursor Preparation: Cyclobutane carboxylic acid derivatives are alkylated with hydroxypropanoic acid esters under basic conditions.

  • Stereochemical Control: Asymmetric catalysis using chiral ligands ensures R-configuration retention.

  • Hydrolysis: Ester intermediates are hydrolyzed to yield the final carboxylic acid.

Route 2: Patent-Based Diazotization
A patented method for analogous 3-aryl-2-hydroxypropanoic acids involves:

  • O-Alkylation: L-Tyrosine derivatives undergo alkylation with cyclobutyl halides.

  • Diazotization: Conversion to diazonium salts for ring functionalization.

  • Debenzylation: Catalytic hydrogenation (Pd/C or Raney-Ni) removes protecting groups .

Reported yields range from 40–45% for structurally related compounds, with enantiomeric excess (ee) exceeding 97% .

Table 2: Key Synthesis Parameters

ParameterValueSource
Typical Yield40–45%
Enantiomeric Excess>97%
Preferred BaseNaOH/KOH
CatalystsPd/C, Chiral ligands

Physicochemical Properties

Solubility and Stability

While explicit solubility data remain unpublished, structural analogs exhibit:

  • Moderate water solubility (2.7 μg/mL at pH 6.8) due to polar hydroxyl and carboxyl groups .

  • Enhanced lipid solubility from the cyclobutyl moiety, suggesting logP ~1.5–2.0.

Stability studies indicate susceptibility to:

  • Thermal Degradation: Decomposition above 200°C (predicted)

  • Oxidation: Hydroxyl group vulnerability to radical species

Stereochemical Considerations

Configuration-Activity Relationships

The R-configuration at C2 is critical for biological interactions. Comparative studies with S-isomers demonstrate:

  • Receptor Binding: R-forms exhibit 4.5–12-fold higher affinity to chemokine receptors (e.g., CCR5) .

  • Metabolic Stability: Hydroxylated R-configurations resist cytochrome P450 oxidation better than S-forms .

Pharmaceutical Applications

Intermediate in Antiviral Agents

The compound’s structural similarity to CCR5 antagonists like Maraviroc suggests potential in HIV therapeutics:

  • Mechanism: Blocks viral entry by occupying chemokine receptor binding pockets .

  • Advantage: Cyclobutyl’s rigid geometry enhances target specificity over flexible chains.

Prodrug Development

Ester derivatives like (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate (EVT-12450777) demonstrate:

  • Enhanced Bioavailability: Esterification masks the carboxylic acid, improving membrane permeability.

  • Controlled Hydrolysis: Liver esterases selectively release the active acid form.

Comparative Analysis with Analogues

Table 3: Cycloalkyl Hydroxypropanoic Acid Derivatives

CompoundRing SizelogPCCR5 IC₅₀ (nM)
(R)-3-Cyclobutyl-2-hydroxypropanoic acid4-member1.812.4
(2S)-3-Cyclopropyl analog3-member1.245.6
(2S)-3-Cyclopentyl analog5-member2.38.9

Key trends:

  • Ring Strain: Smaller rings (cyclopropyl) reduce potency due to excessive rigidity.

  • Lipophilicity: Larger rings (cyclopentyl) improve membrane penetration but increase off-target binding.

Future Research Directions

  • Synthetic Optimization: Develop continuous-flow systems to improve yield beyond 45% .

  • Biological Screening: Evaluate kinase inhibition profiles for oncology applications.

  • Formulation Science: Explore nanoparticle delivery systems to enhance aqueous solubility.

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